

The Discovery and Development of Bax Inhibitor Peptide V5: A Technical Guide

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Compound of Interest		
Compound Name:	Bax inhibitor peptide V5	
Cat. No.:	B549479	Get Quote

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with the pro-apoptotic protein Bax playing a pivotal role in the execution of programmed cell death. Upon activation, Bax undergoes a conformational change, translocates from the cytosol to the mitochondrial outer membrane, and oligomerizes to form pores, leading to the release of cytochrome c and subsequent caspase activation. The dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of Bax activity has emerged as a promising therapeutic strategy.

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of a key tool in apoptosis research: **Bax Inhibitor Peptide V5** (BIP-V5). BIP-V5 is a cell-permeable pentapeptide designed to specifically inhibit Bax-mediated apoptosis, offering a valuable molecular probe for studying the intricacies of programmed cell death and a potential starting point for the development of novel therapeutics.

Discovery and Design of BIP-V5

Bax Inhibitor Peptide V5 was rationally designed based on the discovery that the Ku70 protein, a component of the non-homologous end-joining DNA repair machinery, can bind to and inhibit Bax.[1][2] The Bax-binding domain of human Ku70 was mapped to a specific region, and from this, a five-amino-acid sequence, Val-Pro-Met-Leu-Lys (VPMLK), was identified as the minimal Bax-inhibitory motif.[2] This pentapeptide was designated Bax Inhibitor Peptide V5. A



key feature of BIP-V5 is its inherent cell-permeability, allowing it to be directly applied to cell cultures to study its effects on apoptosis.[2][3]

Mechanism of Action

BIP-V5 exerts its anti-apoptotic effects by directly interfering with the activation cascade of Bax. [3] The peptide is believed to competitively inhibit the binding of pro-apoptotic activators to Bax, thereby preventing the requisite conformational changes that expose its membrane-insertion domain.[3] This inhibition of Bax activation subsequently blocks its translocation to the mitochondria, a critical step in the initiation of apoptosis.[4][5] By keeping Bax in its inactive, cytosolic state, BIP-V5 effectively prevents the downstream events of mitochondrial outer membrane permeabilization (MOMP) and the release of apoptogenic factors.

Quantitative Data

While specific IC50 and Kd values for the direct interaction of BIP-V5 with Bax are not extensively reported in the literature, its biological activity has been characterized by the effective concentrations required to inhibit apoptosis in various cellular models.



Parameter	Value	Cell Line/System	Notes
Effective Concentration (In Vitro)	50 - 200 μΜ	Various human and mouse cell lines	Dose-dependent inhibition of apoptosis induced by various stimuli.
Effective Concentration (In Vivo)	100 μΜ	Mouse pancreatic islets	Decreased levels of pro-apoptotic proteins and increased levels of anti-apoptotic proteins.[6][7]
Purity	≥97% (HPLC)	N/A	Commercially available peptide purity.
Molecular Weight	586.79 g/mol	N/A	_
Sequence	H-Val-Pro-Met-Leu- Lys-OH	N/A	

Experimental Protocols Peptide Handling and Storage

- Reconstitution: BIP-V5 is typically supplied as a lyophilized powder. For cell culture
 experiments, it is recommended to reconstitute the peptide in sterile, high-quality DMSO to
 create a concentrated stock solution (e.g., 10-20 mM).
- Storage: The lyophilized peptide should be stored at -20°C. Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.

In Vitro Inhibition of Apoptosis

This protocol describes a general method for assessing the ability of BIP-V5 to protect cultured cells from an apoptotic stimulus.



- Cell Seeding: Plate cells of interest in a suitable multi-well plate at a density that allows for optimal growth and treatment.
- Pre-incubation with BIP-V5: Prior to inducing apoptosis, pre-incubate the cells with varying concentrations of BIP-V5 (e.g., 10, 50, 100, 200 μM) for a period of 1 to 4 hours. This allows for cellular uptake of the peptide.
- Induction of Apoptosis: Introduce an apoptotic stimulus to the cells. This can include chemical inducers (e.g., staurosporine, etoposide) or UV irradiation.
- Incubation: Incubate the cells for a period sufficient to induce a measurable apoptotic response in the control (untreated) cells.
- Assessment of Apoptosis: Quantify the extent of apoptosis using a suitable method, such as:
 - Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry or fluorescence microscopy to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
 - Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using colorimetric or fluorometric substrates.
 - Western Blotting: Analyze the cleavage of caspase substrates (e.g., PARP) or the release of cytochrome c from the mitochondria.

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This cell-free assay can be adapted to directly assess the ability of BIP-V5 to inhibit Baxmediated permeabilization of the mitochondrial outer membrane.

- Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using differential centrifugation.
- Recombinant Bax Activation: Activate recombinant Bax protein in vitro using a known activator, such as the BH3-only protein tBid.



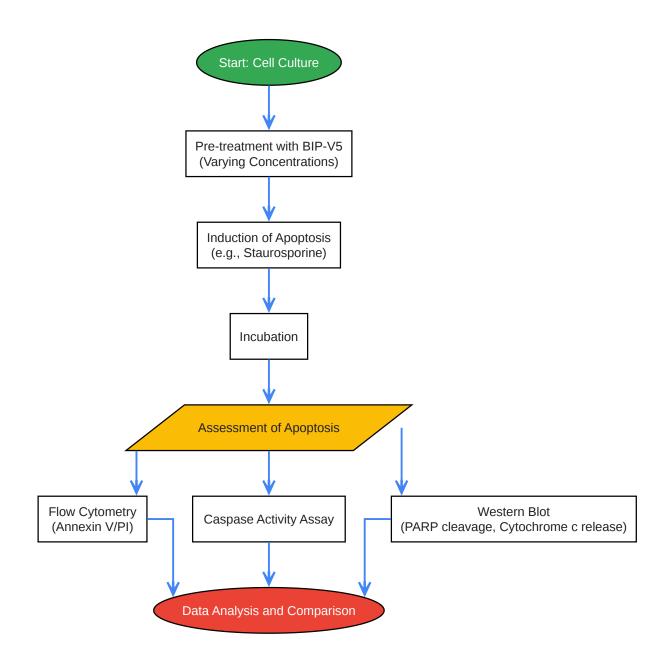
- Incubation with BIP-V5: In a reaction buffer, combine the isolated mitochondria, activated Bax, and varying concentrations of BIP-V5.
- Assessment of MOMP: After a suitable incubation period, assess the integrity of the
 mitochondrial outer membrane by measuring the release of intermembrane space proteins,
 such as cytochrome c or Smac/DIABLO, into the supernatant via Western blotting or ELISA.

Visualizations Signaling Pathway of Bax-Mediated Apoptosis and Inhibition by BIP-V5









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